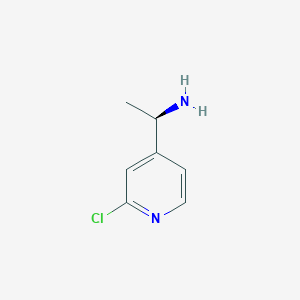

(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(1R)-1-(2-chloropyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |

InChI Key |

QVYJLHKUZZRYEH-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)Cl)N |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Studies of R 1 2 Chloropyridin 4 Yl Ethan 1 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom and Chiral Amine Functionality

The presence of both a pyridine nitrogen and a primary chiral amine in (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine provides multiple sites for synthetic modification. These functional groups can be selectively targeted to generate a wide array of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions for Derivatization

The primary amine of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. However, the direct alkylation of amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com

To achieve selective mono-alkylation, reductive amination is a more effective strategy. This method involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired alkylated amine. For N-acylation, the reaction with acyl chlorides or anhydrides under basic conditions provides a straightforward route to the corresponding amides. These derivatization reactions are crucial for modifying the steric and electronic properties of the molecule, which can be important for its application in catalysis or as a pharmaceutical intermediate.

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide | Secondary, Tertiary, Quaternary Amines | Often leads to over-alkylation. masterorganicchemistry.com |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Generally provides better selectivity for mono-alkylation. |

| N-Acylation | Acyl Chloride, Anhydride | Amide | Typically a high-yielding and selective reaction. |

Coordination Chemistry with Transition Metals in Catalytic Cycles

The pyridine nitrogen and the chiral amine functionality of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine make it an excellent ligand for coordinating with transition metals. The resulting metal complexes have shown significant utility in asymmetric catalysis. nih.govrsc.orgunimi.it The chiral environment provided by the ligand can induce high levels of enantioselectivity in a variety of transformations.

For instance, copper complexes of chiral pyridine-containing ligands have been successfully employed as catalysts in the enantioselective cyclopropanation of alkenes. unimi.it Similarly, iron complexes with bis(imino)pyridine ligands have proven to be effective catalysts for various carbene transfer reactions. rsc.org The coordination of the metal to both the pyridine nitrogen and the amine can create a rigid chelate structure, which is often crucial for achieving high stereocontrol in catalytic cycles. The electronic properties of the pyridine ring and the steric bulk of the substituents on the amine can be fine-tuned to optimize the catalytic activity and selectivity of the metal complex. mdpi.com

Nucleophilic Substitution Reactions Involving the Chloro-Substituent on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a versatile handle for further functionalization of the molecule. wikipedia.orgchempanda.com The reactivity of this position is influenced by the electronic nature of the pyridine ring.

Amination Reactions of 2-Chloropyridine (B119429) Derivatives

The direct displacement of the chloride with an amine (amination) is a common method for introducing new nitrogen-containing functional groups. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The efficiency of the SNAr reaction on 2-chloropyridines can be influenced by the reaction conditions and the nature of the amine nucleophile. researchgate.netresearchgate.net In some cases, high temperatures or the use of a continuous-flow reactor can overcome the activation barrier for less reactive substrates. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can enhance its reactivity towards nucleophilic attack. nih.gov

Alternatively, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a milder and more general approach. youtube.com Copper-catalyzed amination reactions have also been shown to be effective for the synthesis of aminopyridine derivatives. rsc.orglookchem.com

| Method | Catalyst/Conditions | Scope |

| Uncatalyzed SNAr | High temperature, flow reactor | Effective for a variety of secondary amines. researchgate.net |

| Buchwald-Hartwig Amination | Palladium catalyst, base | Broad scope for aryl and heteroaryl amines. youtube.com |

| Copper-Catalyzed Amination | Copper(I) or Copper(II) catalyst | Efficient for amination with aqueous ammonia (B1221849) and other amines. lookchem.com |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govfiveable.melibretexts.org The chloro-substituent on (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine can readily participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the pyridine ring. fiveable.me

The general catalytic cycle for these reactions involves oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.gov

Selective Transformations on Polyhalogenated Pyridine Scaffolds

In cases where the pyridine ring is polyhalogenated, selective transformations can be achieved by exploiting the differential reactivity of the halogen substituents. For instance, methods have been developed for the selective halogenation of pyridines at specific positions, which can then be used for further functionalization. researchgate.netnih.govchemrxiv.orgacs.orgchemrxiv.org

The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines can often be controlled by carefully choosing the reaction conditions and the palladium catalyst system. nih.gov This allows for the sequential and site-selective introduction of different functional groups, providing access to complex and highly substituted pyridine derivatives.

Stereochemical Integrity and Transformations of the Chiral Center

The stereochemical fate of the chiral center in (R)-1-(2-chloropyridin-4-yl)ethan-1-amine during chemical transformations is of paramount importance for its application in asymmetric synthesis and as a chiral building block. The stability of the stereocenter is highly dependent on the reaction conditions and the nature of the reagents involved.

Mechanisms of Chiral Center Epimerization under Reaction Conditions

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant concern for chiral compounds like (R)-1-(2-chloropyridin-4-yl)ethan-1-amine. The lability of the proton at the chiral carbon (the benzylic proton) is the primary factor that can lead to epimerization, particularly under basic or acidic conditions.

The mechanism of base-catalyzed epimerization involves the abstraction of the benzylic proton to form a planar carbanion or a rapidly inverting pyramidal carbanion. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the (R) and (S) enantiomers, ultimately resulting in racemization. The electron-withdrawing nature of the 2-chloropyridine ring can enhance the acidity of this benzylic proton, potentially increasing the susceptibility to epimerization compared to analogous compounds with electron-donating groups on the aromatic ring.

Acid-catalyzed epimerization is also a possibility, potentially proceeding through a carbocation-like intermediate, although this is generally less common for amines unless under strongly acidic conditions or with specific substrates prone to forming stable carbocations.

Factors that can influence the rate of epimerization include:

Base/Acid Strength: Stronger bases or acids will accelerate the rate of proton abstraction/donation.

Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and carbanion formation.

Solvent: Polar, protic solvents can facilitate proton transfer and stabilize charged intermediates, potentially influencing the rate of epimerization.

Mechanistic Investigations of Reactions Involving (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine

Understanding the detailed mechanisms of reactions involving this chiral amine is crucial for optimizing reaction conditions and controlling product selectivity. While specific kinetic and spectroscopic studies on this compound are not readily found, we can infer the likely approaches and outcomes based on related systems.

Reaction Pathway Elucidation through Kinetic and Spectroscopic Analyses

Kinetic studies are invaluable for determining the rate laws of reactions, which in turn provide insights into the molecularity of the rate-determining step. For a reaction involving (R)-1-(2-chloropyridin-4-yl)ethan-1-amine, such as a nucleophilic substitution on an electrophile, a kinetic study would typically involve monitoring the concentration of a reactant or product over time under various initial concentrations.

For example, in the acylation of the amine, a second-order rate law would be expected, being first order in both the amine and the acylating agent.

In-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Vis spectroscopy are powerful tools for monitoring reaction progress and detecting the formation of intermediates. For instance, the disappearance of the N-H stretch of the primary amine in FTIR or the shift of the benzylic proton signal in ¹H NMR could be used to track the progress of a derivatization reaction.

Table 2: Hypothetical Kinetic Data for the Acylation of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine with Acetyl Chloride

| Experiment | [Amine] (M) | [Acetyl Chloride] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻³ |

This data is illustrative and serves to demonstrate the expected outcome of a kinetic study for a second-order reaction.

Transition State Analysis in Asymmetric Transformations

In asymmetric reactions where (R)-1-(2-chloropyridin-4-yl)ethan-1-amine is used as a chiral catalyst or auxiliary, the transition state geometry determines the stereochemical outcome of the product. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling transition states. researchgate.net

For a reaction catalyzed by this amine, such as an aldol (B89426) or Michael addition where an enamine intermediate is formed, the transition state model would involve the approach of the electrophile to the enamine. The stereoselectivity would arise from the steric and electronic interactions between the substrate, the electrophile, and the chiral backbone of the amine. The 2-chloropyridine moiety would play a significant role in dictating the preferred conformation of the transition state assembly due to its steric bulk and electronic properties.

Modern computational models can predict the structures and energies of competing transition states, providing a rationale for the observed enantioselectivity and guiding the design of more effective chiral catalysts. mit.edu

Application of R 1 2 Chloropyridin 4 Yl Ethan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Construction of Complex Heterocyclic Systems

The inherent chirality and functional handles of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine make it an ideal starting material for building intricate heterocyclic frameworks with high stereochemical control. The presence of the primary amine allows for a variety of chemical transformations, while the chloropyridine moiety can be functionalized through various cross-coupling reactions.

Synthesis of Chiral Fused Pyridine (B92270) Derivatives

The synthesis of fused pyridine derivatives, such as naphthyridines, is of significant interest due to their prevalence in biologically active compounds. nih.govresearchgate.net General strategies for constructing these scaffolds often involve cyclization or cycloaddition reactions. nih.govrsc.org For instance, the Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines from 3-aminopyridine (B143674) precursors. nih.gov While specific examples detailing the direct use of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine to create chiral fused pyridines like 1,7-naphthyridines are not extensively documented in academic literature, its structure is well-suited for such transformations. The amine group can be converted into a reactive group to initiate intramolecular cyclization onto a functionalized pyridine ring, thereby establishing a new fused ring system with a defined stereocenter. The development of synthetic routes to polycyclic 1,6-naphthyridin-4-amines often relies on acid-mediated intramolecular Friedel–Crafts reactions. nih.gov

Incorporation into Complex Polycyclic Frameworks, e.g., Indolizidines

Indolizidine alkaloids represent a large family of polycyclic compounds with a wide array of biological activities. The synthesis of these frameworks often requires precise control of stereochemistry. While direct incorporation of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine into indolizidine structures is not a widely reported strategy, its potential as a precursor is significant. The chiral ethylamine (B1201723) side chain could, in principle, be elaborated and cyclized to form the core bicyclic structure of indolizidines.

Asymmetric Cyclopropanation Reactions Utilizing Pyridine Derivatives

Asymmetric cyclopropanation is a powerful method for introducing three-membered rings into molecules, a common motif in pharmaceuticals. This transformation often relies on transition-metal catalysis with chiral ligands. Pyridine-containing ligands have been explored for this purpose. Although no direct application of a ligand synthesized from (R)-1-(2-chloropyridin-4-yl)ethan-1-amine in asymmetric cyclopropanation is found in the surveyed literature, the development of new chiral catalysts is an active area of research. The principle involves a chiral catalyst that delivers a carbene fragment to an olefin in a stereocontrolled manner.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. hkbu.edu.hk Pyridine-containing ligands are particularly noteworthy due to their strong coordination to various transition metals and the tunability of their electronic and steric properties. escholarship.org (R)-1-(2-chloropyridin-4-yl)ethan-1-amine serves as an excellent scaffold for creating new chiral ligands.

Development of Chiral Pyridine-Containing Ligands for Transition Metal Catalysis

The primary amine of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine can be readily derivatized to introduce other coordinating groups, such as phosphines, oxazolines, or other nitrogen-based functionalities. This modular approach allows for the synthesis of a library of P,N or N,N-type bidentate ligands. The chlorine atom on the pyridine ring offers another site for modification, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to fine-tune the ligand's properties. This strategy allows for the creation of ligands with tailored steric and electronic environments around the metal center, which is crucial for achieving high catalytic activity and stereoselectivity. escholarship.org The transition metal-catalyzed [2+2+2] cycloaddition is a powerful method for constructing pyridine rings and can be rendered asymmetric through the use of chiral catalysts. rsc.org

Impact on Enantioselectivity and Diastereoselectivity in Catalytic Reactions

The stereochemical information embedded in the ligand, originating from the chiral center of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine, is transferred to the product of the catalytic reaction. The effectiveness of a chiral ligand is measured by its ability to induce high levels of enantioselectivity (favoring one enantiomer over the other) and diastereoselectivity (favoring one diastereomer over others).

For example, in a hypothetical asymmetric hydrogenation reaction, a chiral ligand derived from our title compound would create a chiral environment around the metal catalyst. This chiral pocket would preferentially bind the substrate in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thus producing one enantiomer of the product in excess. The degree of success is quantified by the enantiomeric excess (ee).

Below is a hypothetical data table illustrating the potential impact of ligands derived from (R)-1-(2-chloropyridin-4-yl)ethan-1-amine on a catalytic reaction.

| Entry | Ligand | Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | Ligand A | [Rh(COD)2]BF4 | Asymmetric Hydrogenation | 95 | 92 | N/A |

| 2 | Ligand B | Pd(OAc)2 | Asymmetric Allylic Alkylation | 88 | 95 | >99:1 |

| 3 | Ligand C | Cu(OTf)2 | Asymmetric Diels-Alder | 91 | 85 | 90:10 |

This table is illustrative and based on typical performance data for effective chiral ligands in asymmetric catalysis. Ligands A, B, and C are hypothetical derivatives of (R)-1-(2-chloropyridin-4-yl)ethan-1-amine.

The development of such ligands, stemming from readily available chiral building blocks like (R)-1-(2-chloropyridin-4-yl)ethan-1-amine, is a continuing effort in the quest for more efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds.

Precursor in Academic Exploration of Novel Chemical Entities

The chiral amine, (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine, represents a valuable building block in organic synthesis, primarily owing to its distinct structural features: a stereogenic center, a reactive secondary amine, and a pyridine ring activated by a chloro-substituent. These characteristics make it a subject of interest for creating novel molecules with potential applications in medicinal chemistry and chemical biology. However, a comprehensive review of current scientific literature and patent databases indicates that while the constituent parts of this molecule (chloropyridines, chiral amines) are widely exploited, specific documented examples of its use are not broadly published. The following sections describe the potential and inferred applications of this compound based on the well-established reactivity of analogous structures.

Synthesis of Structurally Diverse Pyridine and Pyrimidine (B1678525) Derivatives

The synthesis of complex heterocyclic compounds, particularly those based on pyridine and pyrimidine cores, is a cornerstone of modern drug discovery. The chlorine atom at the 2-position of the pyridine ring in (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine makes this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures.

General synthetic strategies for related 2-chloropyridines often involve reactions with various nucleophiles. For instance, treatment with amines or anilines can yield more complex di- or tri-substituted pyridine derivatives. beilstein-journals.org Such reactions are foundational in building libraries of compounds for high-throughput screening. While specific examples utilizing (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine are not detailed in available literature, its structural similarity to compounds like 2-amino-4-chloropyridine (B16104) suggests its potential utility in analogous synthetic pathways. beilstein-journals.org

Furthermore, the pyrimidine ring is a bioisostere of the pyridine ring and is prevalent in a vast number of biologically active molecules, including several approved drugs. The synthesis of pyrimidine derivatives often starts from precursors that can undergo cyclization reactions. For example, chalcones can react with urea (B33335) or guanidine (B92328) to form pyrimidine rings. nih.govpatsnap.com Although a direct pathway from (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine to pyrimidine derivatives is not immediately obvious without further functionalization, its amine handle could be used to append moieties that can later participate in pyrimidine ring formation. The general reactivity of chloropyrimidines in microwave-assisted synthesis with various amines to create diverse derivatives has been explored, highlighting a potential route for similar pyridine-based compounds. nih.gov

A summary of common reactions involving the chloropyridine scaffold is presented below:

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Aminopyridines, Pyridyl ethers, Pyridyl thioethers |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl- or Heteroaryl-substituted Pyridines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-Aryl or N-Heteroaryl Pyridinamines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted Pyridines |

This table represents potential reactions based on the known chemistry of chloropyridines.

Development of Scaffolds for Chemical Biology Research Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Scaffolds derived from heterocyclic compounds are frequently employed in the design of such probes due to their ability to present functional groups in a well-defined three-dimensional space, facilitating specific interactions with biological macromolecules.

The 4-aminopyridine (B3432731) scaffold, which is structurally related to the compound of interest, is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors. chemscene.com Kinases are a major class of drug targets, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine molecule contains the necessary pyridine core and a chiral side chain, which can provide specific interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The development of 3-aminopyridin-2-one based fragments has led to the identification of inhibitors for kinases like MPS1 and Aurora kinases, demonstrating the utility of substituted pyridine cores in generating selective biological probes. nih.gov

The development of novel chemical entities often involves modifying a core scaffold to explore the structure-activity relationship (SAR). The amine group on (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is a convenient handle for derivatization, for example, through acylation to form amides or reaction with isocyanates to form ureas. These modifications can be used to attach reporter groups (like fluorophores or biotin) to create probes for use in techniques such as fluorescence microscopy or affinity purification.

| Probe Type | Potential Synthetic Modification | Application |

| Kinase Inhibitor | Acylation with substituted benzoic acids | Target validation, Cancer research |

| Fluorescent Probe | Coupling with a fluorophore (e.g., Dansyl chloride) | Cellular imaging, Target engagement studies |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag | Protein pull-down, Target identification |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone) | Covalent labeling of target proteins |

This table outlines potential applications in chemical biology based on the functional groups present in (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine.

Advanced Analytical and Computational Methodologies for R 1 2 Chloropyridin 4 Yl Ethan 1 Amine Research

Advanced Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is a critical tool for confirming the identity and structure of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₇H₈ClN₂).

Tandem mass spectrometry (MS/MS) offers deeper structural insights. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to create a fragmentation pattern. This pattern is characteristic of the molecule's structure, providing definitive evidence for the connectivity of the ethylamine (B1201723) group to the 2-chloropyridine (B119429) ring. The coupling of MS with chromatographic techniques, such as LC-MS or SFC-MS, is especially powerful, as it allows for the simultaneous separation of the chiral compound from any impurities while confirming its molecular weight and structure. nih.govnih.gov

Computational Chemistry in Understanding Reactivity and Stereoselectivity

Computational chemistry provides powerful insights into the behavior of molecules, complementing experimental findings and guiding further research. For a chiral amine like (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine, these methods can predict its reactivity in chemical transformations and explain the origins of stereoselectivity.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in studying reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

For (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine, DFT calculations can be employed to model its participation in various chemical reactions, such as N-alkylation, acylation, or its use as a chiral ligand in asymmetric catalysis. Researchers can map out the potential energy surface of a reaction, identifying the most favorable reaction pathway.

Key applications of DFT in this context include:

Transition State Analysis: By calculating the energy and geometry of transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the feasibility of a proposed mechanism. For instance, in a nucleophilic substitution reaction involving the amine, DFT can elucidate the structure of the high-energy transition state, revealing the key interactions that stabilize or destabilize it.

Understanding Stereoselectivity: In asymmetric reactions where the chiral amine is used as a catalyst or a reactant, DFT can explain the preferential formation of one stereoisomer over another. By comparing the transition state energies leading to the different stereoisomeric products, the enantiomeric or diastereomeric excess can be predicted. Studies on related chiral pyridine-N-oxides have successfully used DFT to reveal the origins of enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.net

A hypothetical DFT study on the acylation of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine would involve calculating the energies of the reactants, the tetrahedral intermediate, and the product, as well as the transition states connecting them. The data generated from such a study would provide a detailed energetic profile of the reaction.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Acylating Agent) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.7 |

| This is a hypothetical data table for illustrative purposes. |

Molecular Modeling and Conformational Analysis of the Chiral Amine

The three-dimensional shape, or conformation, of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is not static. Rotation around single bonds, particularly the C-C bond connecting the stereocenter to the pyridine (B92270) ring and the C-N bond of the amine group, leads to various conformers with different energies. The population of these conformers can significantly influence the molecule's reactivity and its interactions with other molecules.

Molecular modeling techniques, including both molecular mechanics (MM) and quantum mechanics (QM) methods like DFT, are used to perform conformational analysis.

Potential Energy Surface Scanning: A systematic search for stable conformers can be performed by rotating key dihedral angles and calculating the energy at each step. This generates a potential energy surface that reveals the low-energy (and thus most populated) conformations. For molecules analogous to the target amine, such as 1-phenylethylamine, studies have shown a preference for specific staggered conformations to minimize steric hindrance. nih.govresearchgate.netrsc.org The two most stable conformers of similar amines often exhibit a gauche (folded) or anti (extended) disposition of the amine and aromatic groups. rsc.org

Identifying Key Rotational Barriers: The energy barriers between different conformers can also be calculated. mdpi.com These rotational barriers determine the rate of interconversion between conformers at a given temperature.

| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Anti | ~180° | 0.85 |

| Gauche 2 | ~-60° | 1.20 |

| This is a hypothetical data table based on typical findings for similar molecules. |

Prediction of Spectroscopic Properties and Absolute Configuration

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which, when compared with experimental spectra, can confirm the structure and absolute configuration of a chiral molecule.

NMR Spectroscopy Prediction: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmit.edumdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be derived. This is particularly useful for complex molecules where spectral interpretation is challenging. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Vibrational Circular Dichroism (VCD) for Absolute Configuration: VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govethz.ch The resulting spectrum is unique to a specific enantiomer. By calculating the theoretical VCD spectrum for a known configuration (e.g., the R-enantiomer) using DFT and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized compound can be unambiguously determined. nih.govnih.govethz.ch A good match between the experimental and calculated spectra confirms the assigned configuration. This technique is a powerful alternative to X-ray crystallography, especially for non-crystalline materials. mdpi.com

The combination of experimental VCD and DFT calculations provides a high level of confidence in assigning the absolute stereochemistry of chiral molecules like (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine. nih.gov

| Spectroscopic Property | Computational Method | Application |

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO) | Structure verification, aid in spectral assignment |

| Vibrational Frequencies (IR/Raman) | DFT | Identification of functional groups, structural analysis |

| Vibrational Circular Dichroism (VCD) | DFT | Determination of absolute configuration |

| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | Determination of absolute configuration for molecules with chromophores |

| This table summarizes the application of computational methods for spectroscopic property prediction. |

Future Research Directions and Unexplored Avenues for R 1 2 Chloropyridin 4 Yl Ethan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and chemical industries. mdpi.com Future research concerning (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine will likely prioritize the development of more sustainable and efficient synthetic methodologies, moving away from classical, often wasteful, processes.

Key areas for exploration include:

Green Chemistry Protocols : There is a growing emphasis on developing green protocols for synthesizing pyridine (B92270) derivatives. nih.gov This involves the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasonic-assisted synthesis. nih.gov

Biocatalysis : The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and sustainable route to chiral amines. mdpi.com Research into engineering novel enzymes with high specificity for 2-chloropyridyl ketones could provide a direct and efficient pathway to (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine. For instance, the enzymatic kinetic resolution of precursor pyridyl alcohols using immobilized lipases has already proven effective for related structures. researchgate.net

Asymmetric Organocatalysis : Metal-free organocatalysis presents an attractive alternative to transition-metal-catalyzed reactions. mdpi.com Chiral phosphoric acids and proline-derived catalysts have been successfully used for the asymmetric synthesis of other chiral amines and could be adapted for the target molecule. mdpi.comchinesechemsoc.org These methods avoid the cost and toxicity associated with heavy metals.

Exploration of New Catalytic Applications Beyond Current Paradigms

The inherent chirality and the presence of a coordinating nitrogen atom in the pyridine ring make (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine and its derivatives prime candidates for use as ligands in asymmetric catalysis. nih.govwikipedia.org While pyridine-based ligands are well-established, there is considerable room to explore novel applications.

Future research could focus on:

Novel Ligand Scaffolds : The amine functionality can be readily derivatized to create a library of new P,N or N,N-bidentate ligands. These new ligands could be screened for efficacy in a wide range of asymmetric transformations currently dominated by other ligand classes.

Earth-Abundant Metal Catalysis : A significant trend in catalysis is the move away from precious metals (like palladium, rhodium, iridium) towards more abundant and less toxic metals such as iron, copper, and manganese. acs.org Developing iron or copper complexes with ligands derived from (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine for reactions like asymmetric cross-coupling or hydrogenation would be a major step forward. acs.orgmdpi.com

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. chinesechemsoc.org Chiral amine derivatives can act as catalysts or ligands in light-driven asymmetric reactions, an area that remains largely unexplored for this specific compound.

Advanced Mechanistic Insights into Stereocontrol

A profound understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more effective ones. Gaining deep mechanistic insights into how the stereochemistry of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine is established and how it, in turn, induces stereoselectivity in catalytic applications is a key future research avenue.

Prospective studies would likely involve:

Computational Modeling : Density Functional Theory (DFT) calculations can be employed to model transition states in both the synthesis of the amine and its application as a ligand. chinesechemsoc.org This can elucidate the subtle non-covalent interactions, such as hydrogen bonds or π-π stacking, that govern stereocontrol. chinesechemsoc.orgresearchgate.net

Advanced Spectroscopic Analysis : In-situ spectroscopic techniques can monitor reactions in real-time to identify key intermediates and understand the kinetics of the catalytic cycle. For instance, studying the coordination of the ligand to a metal center can provide critical information.

Systematic Ligand Modification : Synthesizing a series of derivatives of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine with varied steric and electronic properties and studying their performance in a model reaction can help to build a clear structure-activity relationship, providing empirical data to support theoretical models of stereocontrol. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govrsc.orgyoutube.com The integration of the synthesis and application of (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine into these modern platforms is a logical and promising direction.

Future work in this area could include:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of the target compound would allow for safer handling of reagents and intermediates, precise control over reaction parameters (temperature, pressure, residence time), and easier scale-up without extensive re-optimization. youtube.com

Automated Library Generation : Automated flow chemistry systems can be used to rapidly synthesize a library of derivatives from the parent amine. syrris.com This high-throughput approach is invaluable for screening new ligands or drug candidates, accelerating the discovery process. youtube.comsyrris.com

Telescoped Reactions : Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for intermediate work-up and purification. syrris.com A future goal could be to develop a multi-step flow sequence that starts from simple precursors and yields complex, high-value molecules derived from (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine.

Potential Applications in Advanced Materials Science Research

The unique structural and electronic properties of the pyridine ring suggest that (R)-1-(2-Chloropyridin-4-YL)ethan-1-amine could serve as a valuable building block in materials science. nih.govmdpi.com This represents a largely unexplored frontier for this specific molecule.

Potential research directions include:

Chiral Polymers and Frameworks : The bifunctional nature of the molecule (amine and pyridine) makes it an ideal monomer for the synthesis of novel polymers or as a chiral linker for creating Metal-Organic Frameworks (MOFs). These materials could have applications in chiral separations, asymmetric catalysis, or as sensors.

Functional Materials : Organofluorine compounds containing pyridine rings have been shown to possess desirable properties like enhanced thermal stability and chemical resistance. mdpi.com While the target compound is chlorinated, not fluorinated, the principle of using halogenated pyridines to create robust materials is transferable. Research could focus on incorporating the molecule into polymers to create materials with specific optical, electronic, or physical properties. nih.govmdpi.com

Surface Modification : The amine and pyridine groups can be used to anchor the molecule onto surfaces, modifying their chemical and physical properties. This could be used to create chiral stationary phases for chromatography or to functionalize nanoparticles for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.